molecular formula C10H8ClNS2 B8723295 2-(Benzylsulfanyl)-4-chloro-1,3-thiazole CAS No. 89501-95-1

2-(Benzylsulfanyl)-4-chloro-1,3-thiazole

Cat. No. B8723295
CAS RN: 89501-95-1
M. Wt: 241.8 g/mol
InChI Key: UMUMWBQYKXVOSV-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-chloro-1,3-thiazole is a useful research compound. Its molecular formula is C10H8ClNS2 and its molecular weight is 241.8 g/mol. The purity is usually 95%.
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properties

CAS RN

89501-95-1

Product Name

2-(Benzylsulfanyl)-4-chloro-1,3-thiazole

Molecular Formula

C10H8ClNS2

Molecular Weight

241.8 g/mol

IUPAC Name

2-benzylsulfanyl-4-chloro-1,3-thiazole

InChI

InChI=1S/C10H8ClNS2/c11-9-7-14-10(12-9)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

UMUMWBQYKXVOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CS2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzylmercaptan (24.8 g) was added dropwise to a solution of 10.8 g of sodium methoxide in 100 ml ethanol. After stirring 15 minutes, the ehtanolic solution of sodium benzylmercaptide was added dropwise to a solution of 30.8 g 2,4-dichlorothiazole [prepared by the method of P. Reynaud et al., Bull. Soc. Chim. France, 1735 (1962)], resulting in a temperature increase of 28° to 48°. When the exotherm subsided, the suspension was refluxed 1 hour, then the solvent was evaporated. Cold water (300 ml) was added to the oily residue, and the aqueous mixture was extracted with methylene chloride. The organic solution was washed with water, followed by saturated brine, then dried over magnesium sulfate, filtered and the solvent evaporated to give 43.8 g of 4-chloro-2-phenylmethylthiothiazole as a brown oil.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
30.8 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzylmercaptan (24.8 g) was added dropwise to a solution of 10.8 of sodium methoxide in 100 ml ethanol. After stirring 15 minutes, the ethanolic solution of sodium benzylmercaptide was added dropwise to a solution of 30.8 g 2,4-dichlorothiazole [prepared by the method of P. Reynaud et al., Bull. Soc. Chim. France, 1735 (1962)], resulting in a temperature increase of 28° to 48°. When the exotherm subsided, the suspension was refluxed 1 hour, then the solvent was evaporated. Cold water (300 ml) was added to the oily residue, and the aqueous mixture was extracted with methylene chloride. The organic solution was washed with water, followed by saturated brine, then dried over magnesium sulfate, filtered and the solvent evaporated to give 43.8 g of 4-chloro-2-phenylmethylthiothiazole as a brown oil.
Quantity
24.8 g
Type
reactant
Reaction Step One
[Compound]
Name
10.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Two

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